tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate
Description
tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate is a pyridine-derived compound featuring a tert-butyl carbamate group at position 3, a formyl group at position 4, and a 4-methoxybenzyloxy substituent at position 4. The tert-butyl carbamate moiety serves as a protective group for amines, enabling controlled deprotection in synthetic pathways . The formyl group enhances reactivity for downstream modifications, such as condensation or hydrazone formation, while the 4-methoxybenzyloxy group introduces steric bulk and modulates solubility.
Properties
CAS No. |
552331-77-8 |
|---|---|
Molecular Formula |
C19H22N2O5 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
tert-butyl N-[4-formyl-5-[(4-methoxyphenyl)methoxy]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C19H22N2O5/c1-19(2,3)26-18(23)21-16-9-20-10-17(15(16)11-22)25-12-13-5-7-14(24-4)8-6-13/h5-11H,12H2,1-4H3,(H,21,23) |
InChI Key |
UKZDXFHJQAGTPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1C=O)OCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl alcohol with pyridine derivatives under specific conditions to introduce the methoxybenzyl group. The formyl group is then introduced through formylation reactions, and the tert-butyl carbamate group is added using tert-butyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate has shown promise in the field of medicinal chemistry, particularly in the development of new therapeutic agents.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted its effectiveness against specific bacterial strains, suggesting potential use as an antibiotic agent .
Anticancer Potential
The compound's structural features allow it to interact with biological targets implicated in cancer. Preliminary studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of pyridine-based carbamates have been linked to apoptosis induction in cancer cells .
Agricultural Chemistry Applications
In agricultural chemistry, this compound can be explored for its potential as a pesticide or herbicide.
Insecticidal Properties
Research has suggested that pyridine derivatives can act as effective insecticides. The unique structure of this compound may enhance its efficacy against agricultural pests, providing an alternative to conventional pesticides .
Material Science Applications
The compound's properties also lend themselves to applications in material science.
Polymer Chemistry
This compound can be utilized as a monomer in the synthesis of polymers with specific functionalities. Its ability to form stable bonds can lead to the development of materials with enhanced mechanical properties and chemical resistance .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxybenzyl group may interact with hydrophobic pockets in proteins, influencing binding affinity and specificity .
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The compound’s closest analogs differ in substituents at positions 4 and 5 of the pyridine ring. Key examples include:
Key Observations :
- Electrophilic Character : The formyl group (common in the target compound and tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate) enhances electrophilicity, making these compounds suitable for Schiff base formation or reductive amination .
- Synthetic Utility: Iodo- and hydroxyimino-substituted analogs (e.g., tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate) are tailored for metal-catalyzed cross-couplings or coordination-driven assemblies, respectively .
Comparison with Analogs :
- The target compound’s 4-methoxybenzyloxy group may require orthogonal protection/deprotection strategies to avoid interference with the formyl group during synthesis.
- Analogs with iodides (e.g., tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate) leverage halogen-metal exchange reactions, as demonstrated in using n-BuLi .
Physicochemical Properties
While exact data for the target compound are unavailable, trends can be inferred:
- Molecular Weight : The 4-methoxybenzyloxy group increases molecular weight compared to methoxy-substituted analogs (e.g., ~370 g/mol vs. ~257 g/mol for tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate in ).
- Solubility : The hydrophobic tert-butyl and 4-methoxybenzyl groups reduce aqueous solubility relative to hydroxy-substituted analogs (e.g., tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate) .
Biological Activity
tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate, with the CAS number 552331-77-8, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a formyl group, a methoxybenzyl moiety, and a tert-butyl carbamate group, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula: C19H22N2O5
- Molecular Weight: 358.39 g/mol
- IUPAC Name: tert-butyl N-[4-formyl-5-[(4-methoxyphenyl)methoxy]pyridin-3-yl]carbamate
- CAS Number: 552331-77-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxybenzyl group may engage with hydrophobic pockets in proteins, influencing binding affinity and specificity .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress in cells, which is linked to various diseases, including neurodegenerative disorders .
Neuroprotective Effects
In vitro studies have demonstrated that related compounds can protect astrocytes against amyloid-beta (Aβ) toxicity, which is significant in the context of Alzheimer's disease. For example, a study showed that a compound structurally related to this compound could inhibit Aβ aggregation and enhance cell viability in astrocytes exposed to Aβ . This suggests potential neuroprotective effects that warrant further investigation.
Enzyme Inhibition
Compounds of this class have been investigated for their inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, they may act as inhibitors of acetylcholinesterase and β-secretase, both of which are implicated in Alzheimer's pathology. Such inhibition could lead to reduced Aβ formation and accumulation .
Case Studies
- Neuroprotection Against Aβ Toxicity:
- Enzyme Inhibition:
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic strategies for preparing tert-butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate?
Methodological Answer:
The synthesis typically involves multi-step functionalization of pyridine derivatives. A common approach includes:
Protection/Deprotection Steps : Use of tert-butyl carbamate (Boc) groups to protect amines, as seen in analogous carbamate syntheses .
Formylation : Introduction of the formyl group at the 4-position via Vilsmeier-Haack or Duff reactions under controlled anhydrous conditions .
Etherification : Coupling of the 5-hydroxy group with 4-methoxybenzyl chloride using base catalysis (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF .
Critical Parameters : Temperature (often 0–25°C), solvent choice (e.g., THF for Boc protection), and stoichiometric control to avoid over-alkylation .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
Advanced: How can reaction conditions be optimized to address low yields in the coupling step with 4-methoxybenzyl chloride?
Methodological Answer:
Low yields often stem from competing side reactions (e.g., hydrolysis of benzyl chloride). Optimization strategies:
- Solvent Screening : Replace DMF with DMAc or DMSO to enhance nucleophilicity of the pyridine oxygen .
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .
- Moisture Control : Conduct reactions under inert atmosphere (N₂/Ar) with molecular sieves to suppress hydrolysis .
Data-Driven Adjustment : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) and adjust equivalents of benzyl chloride (1.2–1.5 eq) iteratively .
Advanced: How should researchers resolve contradictions in reported biological activity data for similar carbamate derivatives?
Methodological Answer:
Discrepancies may arise from:
- Structural Variants : Minor substitutions (e.g., iodine vs. bromine at pyridine positions) alter binding affinities .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., kinase selectivity panels) .
Resolution Workflow :
Comparative SAR Studies : Synthesize analogs (e.g., tert-butyl (4-iodo-5-methoxypyridin-3-yl)carbamate) and test under standardized assays .
Meta-Analysis : Cross-reference data from patents (e.g., EUROPEAN PATENT APPLICATION EP 3 899 356 A1) and peer-reviewed studies to identify consensus trends .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., DCM, THF) .
- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How does the 4-methoxybenzyl (PMB) group influence the compound’s stability and reactivity?
Methodological Answer:
The PMB group:
- Enhances Stability : Protects the phenolic oxygen from oxidation during subsequent reactions .
- Facilitates Deprotection : Removable under mild acidic conditions (e.g., TFA/DCM) without disrupting the Boc group .
Mechanistic Insight : The electron-donating methoxy group increases the benzyl ether’s resistance to nucleophilic attack, ensuring regioselectivity in multi-step syntheses .
Advanced: What computational methods support the design of derivatives with improved bioactivity?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess conformational stability of the carbamate group .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
